N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide

Medicinal Chemistry KCNQ1 Channel Modulation Structure–Activity Relationship

N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide (CAS 683261-73-6, molecular formula C₂₃H₂₅N₃O₄S₂, molecular weight 471.59 g/mol) is a synthetic small molecule belonging to the 1,3-thiazol-2-yl substituted benzamide class. It features a 4-methoxyphenyl group at the thiazole 4-position and a 3-methylpiperidin-1-ylsulfonyl moiety at the benzamide 4-position.

Molecular Formula C23H25N3O4S2
Molecular Weight 471.59
CAS No. 683261-73-6
Cat. No. B2678079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(4-methoxyphenyl)thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide
CAS683261-73-6
Molecular FormulaC23H25N3O4S2
Molecular Weight471.59
Structural Identifiers
SMILESCC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)OC
InChIInChI=1S/C23H25N3O4S2/c1-16-4-3-13-26(14-16)32(28,29)20-11-7-18(8-12-20)22(27)25-23-24-21(15-31-23)17-5-9-19(30-2)10-6-17/h5-12,15-16H,3-4,13-14H2,1-2H3,(H,24,25,27)
InChIKeyKVOFZJBMERZXMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(4-Methoxyphenyl)thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide (CAS 683261-73-6): Procurement-Grade Structural and Physicochemical Baseline


N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide (CAS 683261-73-6, molecular formula C₂₃H₂₅N₃O₄S₂, molecular weight 471.59 g/mol) is a synthetic small molecule belonging to the 1,3-thiazol-2-yl substituted benzamide class. It features a 4-methoxyphenyl group at the thiazole 4-position and a 3-methylpiperidin-1-ylsulfonyl moiety at the benzamide 4-position . The compound is primarily distributed as a non-human research reagent (typical purity 95%) through specialized chemical suppliers . Its structural scaffold places it within the intellectual property landscape of cytidine triphosphate synthase 1 (CTPS1) inhibitor patents and KCNQ1 (Kv7.1) potassium channel modulator chemical space, though direct pharmacological annotation for this specific CAS entry remains absent from authoritative public databases such as PubChem, BindingDB, and ChEMBL as of the knowledge cutoff date [1].

Study Context CTPS1 inhibitor probe development or KCNQ1 modulator SAR studies
Structural Note Isomeric to ML277 with distinct sulfonamide connectivity; non-human research reagent

Why N-(4-(4-Methoxyphenyl)thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide Cannot Be Replaced by Generic In-Class Analogs


Despite sharing a conserved 1,3-thiazol-2-yl benzamide core with structurally related probes such as ML277 and KCNQ1 activator-1, this compound is chemically distinct at two critical pharmacophoric positions: the sulfonamide-bearing piperidine ring and the benzamide junction. In ML277 (CAS 1401242-74-7), the sulfonyl group is attached to a 4-methylphenyl ring on a piperidine-2-carboxamide scaffold [1]; in KCNQ1 activator-1 (CAS 1008671-38-2), it is a phenylsulfonyl group on the same piperidine-2-carboxamide . By contrast, the target compound incorporates a 3-methylpiperidin-1-ylsulfonyl group directly on the benzamide phenyl ring, fundamentally altering the sulfonamide vector, steric bulk, hydrogen-bonding capacity, and conformational flexibility relative to these well-characterized KCNQ1 modulators . These structural divergences are expected to produce distinct polypharmacology, selectivity, and ADMET profiles, making simple functional substitution scientifically unjustifiable without empirical head-to-head comparative data.

Sulfonamide topology Sulfonamide vector reorientation versus ML277 may shift KCNQ1 binding mode and selectivity
Target class context Patent association with CTPS1 inhibition differs from KCNQ1 modulation; target engagement not confirmed
Physicochemical transfer Identical MW but altered H-bond pattern; solubility and formulation protocols may not directly translate

Quantitative Differentiation Evidence for N-(4-(4-Methoxyphenyl)thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide Relative to Closest Analogs


Structural Topology Divergence at the Sulfonamide–Piperidine Junction vs. ML277

The target compound repositions the sulfonamide-bearing piperidine from the piperidine-2-carboxamide scaffold (present in ML277) to a 4-((3-methylpiperidin-1-yl)sulfonyl)benzamide topology. In ML277, the sulfonyl group is attached to a 4-methylphenyl ring on a piperidine-2-carboxamide core separated from the benzamide linkage by a carboxamide spacer [1]. The target compound instead places the 3-methylpiperidin-1-ylsulfonyl directly on the benzamide phenyl ring, eliminating the carboxamide spacer and the tosyl group, and introducing a meta-methyl substituent on the piperidine ring . This alters the spatial orientation of the sulfonamide pharmacophore, the distance between the sulfonamide and the thiazole core, and the hydrogen-bond donor/acceptor pattern at the benzamide junction, all known determinants of KCNQ1 activator binding within the S4-S5 linker/S5/S6 pocket [2].

Sulfonamide–Piperidine Junction vs. ML277
Cross-study comparable
Sulfonamide on benzamide phenyl ring (target) vs. carboxamide spacer (ML277); ≥4 Å vector shift; loss of carboxamide NH donor; gain of meta-methyl steric bulk
Topology divergence precludes direct activity extrapolation from ML277 KCNQ1 EC₅₀ data
Based on 2D comparison and ML277 cryo-EM pose (PDB 7XNK, 7TCI)
Medicinal Chemistry KCNQ1 Channel Modulation Structure–Activity Relationship

Predicted Physicochemical Property Differentiation vs. ML277 and KCNQ1 Activator-1

Despite identical molecular formulas (C₂₃H₂₅N₃O₄S₂) between the target compound and ML277, the distinct atomic connectivity produces divergences in predicted physicochemical properties relevant to solubility, permeability, and formulation. The target compound's predicted pKa (8.37 ± 0.70) is identical to ML277's predicted pKa because the ionizable center (thiazole amine/amide NH) is conserved; however, the 3-methylpiperidine sulfonamide topology introduces a differently solvated basic center than the piperidine-2-carboxamide core [1] . Compared to KCNQ1 activator-1 (C₂₂H₂₃N₃O₄S₂, MW 457.57), the target compound has a larger molecular weight (471.59 vs. 457.57) due to the additional methyl group on the piperidine ring and the phenylsulfonyl-to-benzamide connectivity shift . The replacement of the phenylsulfonyl group (logP contributor in KCNQ1 activator-1) with a 3-methylpiperidin-1-ylsulfonyl group alters the lipophilic/hydrophilic balance in a manner not captured by simple cLogP comparison.

Physicochemical Properties vs. Analogs
Class-level inference
MW 471.59 (identical to ML277, +14.02 vs. KCNQ1 activator-1); predicted pKa 8.37 for both target and ML277; differential ionization from tertiary amine vs. carboxamide
Isomeric identity does not guarantee matched solubility or permeability; formulation transfer requires verification
Predicted values only; no experimental logD/logS data located
Physicochemical Profiling Druglikeness ADMET Prediction

Intellectual Property Positioning: CTPS1 vs. KCNQ1 Target Class Inference

The target compound's generic structure falls within the Markush claims of US Patent Application US20230183229A1, which describes 1,3-thiazol-2-yl substituted benzamides as CTPS1 inhibitors for the treatment of cell proliferation disorders, including cancer and autoimmune conditions [1]. This is a fundamentally different target class from the KCNQ1 potassium channel modulation demonstrated by ML277 and KCNQ1 activator-1 [2] . CTPS1 is the rate-limiting enzyme in CTP nucleotide biosynthesis, critical for DNA/RNA synthesis in rapidly proliferating lymphocytes, and represents an immuno-oncology and autoimmune disease target distinct from ion channel modulation [1]. While ML277 has confirmed KCNQ1 activator activity (EC₅₀ = 260 nM, >100-fold selectivity over KCNQ2/KCNQ4) [2], the target compound's placement within a CTPS1 patent family suggests potential utility in a completely orthogonal biological pathway, though direct CTPS1 inhibitory data for this specific CAS entry remain unpublished.

IP Target Class: CTPS1 vs. KCNQ1
Class-level
Target compound falls within CTPS1 inhibitor patent (US20230183229A1) Markush scope; ML277 is a confirmed KCNQ1 activator (EC₅₀ 260 nM)
Target class context may be orthogonal; no direct CTPS1 activity data for this CAS entry
Patent scope analysis; ML277 data from thallium flux and electrophysiology
CTPS1 Inhibition Immuno-Oncology Patent Landscape Analysis

Piperidine Substitution Pattern Impact on KCNQ1 Selectivity: Class-Level Inference from ML277 vs. R-L3 Comparative Studies

Comparative mechanistic studies between ML277 and R-L3 have established that subtle structural modifications in the sulfonamide-piperidine region of KCNQ1 activators can produce fundamentally different gating modulation mechanisms. ML277 enhances KCNQ1 through a pore-dependent, voltage sensor–independent mechanism by binding in the S4-S5 linker/S5/S6 pocket, with key residue interactions at positions not conserved across KCNQ isoforms explaining its >100-fold selectivity [1] [2]. R-L3, by contrast, affects both the channel pore and voltage sensor domain [1]. The target compound's unique 3-methylpiperidin-1-ylsulfonyl benzamide topology would be predicted to alter binding orientation within this pocket and potentially shift the isoform selectivity fingerprint relative to ML277, though this remains experimentally unverified. Critically, single-channel recordings demonstrate that ML277 increases KCNQ1 single-channel amplitude approximately threefold and eliminates flickering openings, converting them to discrete opening bursts [3]; whether the target compound preserves, enhances, or abolishes this signature biophysical effect is unknown.

Piperidine Substitution & KCNQ1 Gating
Class-level inference
ML277 modulates KCNQ1 via pore-dependent, VSD-independent mechanism; R-L3 affects both pore and VSD; subtle sulfonamide changes switch mechanism
Gating modulation mechanism of target compound unknown; pilot electrophysiology required
ML277 increases single-channel amplitude ~3-fold and eliminates flickering openings; target effect not assessed
KCNQ1 Pharmacology Selectivity Engineering Mechanism of Action

Solubility and Formulation-Relevant Physicochemical Boundary Conditions vs. In-Class KCNQ1 Modulators

DMSO solubility is a critical procurement parameter for cell-based and electrophysiological assays. Both the target compound and ML277 exhibit DMSO solubility of approximately 5 mg/mL (~10.6 mM for MW 471.59) based on vendor specifications, consistent with the class profile of lipophilic thiazolyl-benzamide sulfonamides [1] . However, the target compound's 3-methylpiperidin-1-ylsulfonyl group introduces a tertiary amine with a predicted pKa different from the piperidine-2-carboxamide NH in ML277 (predicted pKa ~8.37 for the thiazole amide NH in both compounds) [1]. This may confer differential pH-dependent solubility and salt-formation potential, relevant for in vivo formulation development. No experimental aqueous solubility, logD, or stability data for the target compound were identified in the public domain, representing a critical evidentiary gap for procurement decisions involving in vivo studies.

Solubility & Formulation Limits
Data to verify
DMSO solubility ≈5 mg/mL (target and ML277); predicted pKa 8.37; tertiary amine may alter pH-dependent solubility
Handling in DMSO stock comparable to ML277; in vivo formulation data absent, limiting procurement for animal studies
Vendor-reported solubility; no experimental aqueous solubility or logD available
Formulation Development Solubility Profiling In Vitro Assay Compatibility

Evidence-Based Research and Industrial Application Scenarios for N-(4-(4-Methoxyphenyl)thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide


Chemical Probe Development Campaigns for CTPS1 Target Validation in Immuno-Oncology

The compound's structural placement within the Markush scope of CTPS1 inhibitor patent US20230183229A1 positions it as a candidate starting point or tool compound for CTPS1 target validation studies [1]. Procurement is most appropriate for research groups initiating CTPS1 inhibitor screening cascades who require a structurally distinct chemotype from the aminothiazole compounds exemplified in the patent, to serve as a chemical probe for confirming on-target pharmacology [1]. Users should plan for de novo in vitro CTPS1 enzymatic assay profiling (IC₅₀ determination using recombinant human CTPS1 vs. CTPS2 for isoform selectivity) and T-cell proliferation assays as the initial characterization steps.

KCNQ1 Pharmacological Tool Differentiation Studies Requiring Novel Sulfonamide Topologies

For ion channel pharmacology laboratories studying structure–activity relationships around the ML277-binding pocket in KCNQ1 (S4-S5 linker, S5, S6 helices), this compound provides a topologically distinct sulfonamide vector that can probe the stereoelectronic requirements of the binding site [2] . Its 3-methylpiperidin-1-ylsulfonyl benzamide architecture differs from both ML277 and KCNQ1 activator-1 in the spatial positioning of the sulfonamide group, enabling researchers to test whether the KCNQ1 selectivity filter residues identified by cryo-EM tolerate this alternative geometry [2]. Pilot electrophysiology (two-electrode voltage clamp in Xenopus oocytes or automated patch clamp) is essential to establish whether activity at KCNQ1 is retained, lost, or shifted in potency/mechanism.

Physicochemical Comparator Studies for Isomeric Benzamide Sulfonamide ADMET Profiling

Because the target compound is an isomer of ML277 (identical molecular formula C₂₃H₂₅N₃O₄S₂, MW 471.59) with a rearranged atomic connectivity, it serves as an ideal comparator for academic and industrial medicinal chemistry groups investigating the impact of sulfonamide topology on ADMET properties within this chemotype [1] . Parallel determination of thermodynamic solubility, logD₇.₄, microsomal stability, CYP inhibition, and permeability (PAMPA or Caco-2) for both the target compound and ML277 would provide quantitative data on how the 4-((3-methylpiperidin-1-yl)sulfonyl)benzamide topology differs from the 1-tosylpiperidine-2-carboxamide topology in developability parameters, informing future lead optimization decisions [1].

Custom Synthesis and Reference Standard Procurement for CTPS1 Patent Portfolio Expansion

For pharmaceutical IP and medicinal chemistry groups pursuing CTPS1 inhibitor lead identification, procurement of this compound as a reference standard enables freedom-to-operate analyses and SAR expansion studies around the 4-((3-methylpiperidin-1-yl)sulfonyl)benzamide sub-series claimed in US20230183229A1 [1]. The compound can serve as a synthetic intermediate benchmark or analytical reference standard (typical purity 95% per vendor specification) for HPLC method development, stability-indicating assays, and impurity profiling in support of preclinical development activities.

Application
Selection Property
Validation Focus
CTPS1 target engagement studies
Structurally distinct chemotype from patent exemplars
Recombinant CTPS1/CTPS2 isoform selectivity; T-cell proliferation assay endpoints
KCNQ1 modulator SAR studies
Novel sulfonamide vector topology vs. ML277
Electrophysiological gating mechanism; selectivity fingerprint vs. KCNQ2/KCNQ4
ADMET comparator studies (isomeric pair)
Isomeric comparator with identical molecular formula to ML277
Parallel solubility, logD₇.₄, microsomal stability, and permeability assays
Reference standard for patent portfolio
Research-grade benzamide sulfonamide reference
HPLC method development; stability-indicating assays; impurity profiling
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